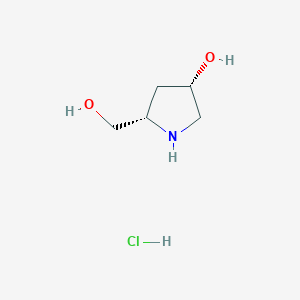
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Overview
Description
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, also known as (3S,5S)-5-HMPC, is a compound of interest in the field of scientific research. It is a chiral hydroxyalkyl pyrrolidine derivative that has been used as a building block in the synthesis of different compounds. It has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other biotechnological compounds. In addition, (3S,5S)-5-HMPC has been studied for its potential therapeutic effects and its biochemical and physiological effects. In
Scientific Research Applications
Versatility in Drug Discovery
The pyrrolidine scaffold, including its derivatives like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, is highly valued in drug discovery for its structural diversity and pharmacophore space exploration capabilities. The sp^3-hybridization of the pyrrolidine ring allows for efficient pharmacophore space exploration, contributing significantly to stereochemistry and enhancing three-dimensional (3D) coverage through a phenomenon known as "pseudorotation." This structural flexibility and the presence of a hydroxymethyl group make (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride an attractive building block in the synthesis of bioactive molecules with target selectivity. The compound's utility is further emphasized by the ability to manipulate its stereochemistry, leading to diverse biological profiles of drug candidates due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).
Role in Synthetic Pathways
The synthesis and functionalization of pyrrolidine rings, including proline derivatives and similar structures, form the basis for designing new compounds with varied biological activities. The strategic use of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride in synthetic pathways can lead to the development of molecules with potential therapeutic applications. By employing various synthetic strategies, such as ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, medicinal chemists can design compounds with desired biological profiles. The compound's adaptability in synthesis emphasizes its value in creating novel therapeutics with potential applications in treating human diseases (Li Petri et al., 2021).
properties
IUPAC Name |
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1350834-24-0 | |
| Record name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)
